methyl {[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Methyl {[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a triazole-based thioether derivative characterized by a 1,2,4-triazole core substituted with a 4-tert-butylphenyl group at position 5, a 4-methoxyphenyl group at position 4, and a methyl ester-linked sulfanylacetate moiety at position 2. Its molecular formula is C₂₉H₃₁N₃O₃S (estimated based on structural analogs in ).
Properties
Molecular Formula |
C22H25N3O3S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
methyl 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C22H25N3O3S/c1-22(2,3)16-8-6-15(7-9-16)20-23-24-21(29-14-19(26)28-5)25(20)17-10-12-18(27-4)13-11-17/h6-13H,14H2,1-5H3 |
InChI Key |
WCYLTWJEOHTNMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Acyl Hydrazide with Aryl Isothiocyanate
The triazole-thiol backbone is synthesized via a two-step sequence (Scheme 1):
Step 1: Preparation of 4-Methoxyphenyl Acetohydrazide
4-Methoxybenzoic acid (1.0 equiv) is treated with thionyl chloride to form the acid chloride, followed by reaction with hydrazine hydrate in ethanol (yield: 85–90%).
Step 2: Cyclization with 4-tert-Butylphenyl Isothiocyanate
The acetohydrazide (1.0 equiv) reacts with 4-tert-butylphenyl isothiocyanate (1.2 equiv) in ethanol under reflux (8–12 h). Base-mediated cyclization (2 M NaOH, 100°C, 5 h) yields the triazole-thiol (62–68% yield).
Reaction Conditions:
-
Solvent: Ethanol
-
Base: NaOH (2 M aqueous)
-
Temperature: 100°C
Mechanistic Insight:
The reaction proceeds via thiourea intermediate formation, followed by intramolecular cyclization and tautomerization to the thiol.
Alternative Route: Thiourea Cyclization
Aryl thioureas derived from semicarbazide and 4-tert-butylphenyl isothiocyanate undergo cyclization in basic media (NaOMe/MeOH) to yield the triazole-thiol (Scheme 2). This method offers comparable yields (60–65%) but requires stringent anhydrous conditions.
Alkylation with Methyl Bromoacetate
The triazole-thiol undergoes nucleophilic substitution with methyl bromoacetate to install the sulfanylacetate group (Scheme 3).
Standard Alkylation Protocol
-
Deprotonation: Triazole-thiol (1.0 equiv) is treated with NaH (1.2 equiv) in dry DMF (0°C, 30 min).
-
Alkylation: Methyl bromoacetate (1.1 equiv) is added dropwise, and the mixture is stirred at 25°C for 12 h.
-
Workup: The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via silica chromatography (yield: 70–75%).
Optimization Studies
Table 1: Effect of Reaction Parameters on Alkylation Yield
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Base | NaH | 75 |
| K₂CO₃ | 58 | |
| Solvent | DMF | 75 |
| THF | 63 | |
| Temperature | 25°C | 75 |
| 0°C | 68 |
NaH in DMF at 25°C proves optimal, minimizing ester hydrolysis and maximizing nucleophilicity.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (¹H NMR)
Key Signals (CDCl₃, 400 MHz):
-
δ 1.35 (s, 9H): tert-Butyl group.
-
δ 3.82 (s, 3H): Methoxy group.
-
δ 3.75 (s, 3H): Methyl ester.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl {[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings.
Scientific Research Applications
Methyl {[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenyl groups may enhance the compound’s binding affinity and specificity. The sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
The triazole scaffold is highly modular, with substitutions at positions 3, 4, and 5 significantly altering properties. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations and Key Properties
Key Observations:
- Electronic Effects : The 4-methoxyphenyl group provides electron-donating effects, which may stabilize charge transfer interactions in biological systems.
- Functional Group Diversity : Hydrazide () and amide () derivatives exhibit varied hydrogen-bonding capacities, influencing solubility and target binding.
Table 2: Activity Comparison
Physicochemical and Structural Data
- Molecular Weight and Solubility : The target compound’s molecular weight (~550 g/mol) and ester group suggest moderate solubility in polar aprotic solvents, contrasting with less-soluble hydrazide analogs ().
- Collision Cross-Section (CCS) : Analogous compounds () exhibit CCS values of 237.9–253.2 Ų ([M+H]+), indicating compact gas-phase conformations influenced by bulky substituents .
Biological Activity
Methyl {[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, a compound belonging to the class of 1,2,4-triazole derivatives, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring which is known for its role in various biological activities. The presence of the sulfanyl group enhances its reactivity and biological interactions. The molecular formula is CHNOS.
Anticancer Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. In one study, derivatives of triazole-thiones were evaluated against human breast cancer cell lines (MCF-7), revealing IC values ranging from 27.3 μM to 43.4 μM for different compounds . This suggests that this compound may also possess similar anticancer properties.
Antimicrobial Activity
Compounds containing the triazole moiety have demonstrated antimicrobial effects against various pathogens. Studies have reported that triazole derivatives exhibit antibacterial and antifungal activities. For example, a series of triazolethiones showed comparable activity against Mycobacterium tuberculosis and other bacterial strains . The compound could potentially serve as a lead for developing new antimicrobial agents.
Antiviral and Anti-inflammatory Properties
The antiviral potential of triazole derivatives has been explored extensively. Some studies indicate that these compounds can inhibit viral replication and exhibit anti-inflammatory effects . The specific activity of this compound against viral infections remains to be fully elucidated but is an area of ongoing research.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Triazole compounds often act as enzyme inhibitors, affecting pathways crucial for cell proliferation and survival.
- Induction of Apoptosis : Many triazole derivatives trigger programmed cell death in cancer cells through various signaling pathways.
- Modulation of Immune Response : Some studies suggest that these compounds can modulate immune responses, enhancing the body's ability to fight infections.
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Chemistry Journal highlighted the synthesis and evaluation of triazole derivatives against cancer cell lines. One derivative exhibited an IC value of 6.2 μM against HCT-116 colon carcinoma cells . This underscores the potential of similar compounds in therapeutic applications.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on novel triazolethiones, researchers found significant inhibition against Staphylococcus aureus and Candida albicans, suggesting broad-spectrum antimicrobial activity . Such findings point to the necessity for further exploration into the antimicrobial properties of this compound.
Q & A
Q. What are the optimal synthetic strategies for methyl {[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Formation of the triazole core using substituted hydrazines and carbothioamides under reflux in ethanol or acetonitrile .
- Sulfanyl Acetate Coupling : Thiol-alkylation or nucleophilic substitution to introduce the sulfanyl acetate moiety, requiring anhydrous conditions and bases like K₂CO₃ .
Q. Key Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C (reflux) | Higher yields at 80°C |
| Solvent | DMF, THF, or acetonitrile | DMF enhances reactivity |
| Reaction Time | 6–12 hours | Prolonged time reduces byproducts |
Analytical validation via ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons) and HPLC (≥95% purity) is critical .
Q. How can researchers confirm the purity and structural integrity of this compound?
Methodological Answer: Use orthogonal analytical techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., tert-butyl at δ 1.3 ppm, methoxy at δ 3.8 ppm) .
- HPLC-MS : Monitor purity (>95%) and molecular ion ([M+H]⁺ expected at m/z ~482) .
- Elemental Analysis : Validate C, H, N, S content (±0.3% theoretical) .
Advanced Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding to targets (e.g., fungal CYP51 or kinase enzymes). For example, the triazole ring’s sulfanyl group may interact with catalytic cysteine residues .
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess electronic properties (HOMO-LUMO gap ~4.5 eV) and nucleophilic sites .
- SAR Studies : Correlate substituent effects (e.g., tert-butyl enhances lipophilicity; methoxy modulates electron density) with activity data .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Methodological Answer: Contradictions may arise from assay variability or off-target effects. Address via:
- Orthogonal Assays : Compare MIC (antifungal) results from broth microdilution vs. agar diffusion .
- Target Engagement Studies : Use SPR (surface plasmon resonance) to quantify binding affinity (KD) to purified enzymes .
- Metabolic Stability Tests : Assess hepatic microsome degradation to rule out false negatives .
Q. How can X-ray crystallography elucidate structural motifs critical for activity?
Methodological Answer:
Q. What strategies improve selectivity in biological assays to reduce off-target effects?
Methodological Answer:
- Proteomic Profiling : Use affinity chromatography pull-down assays to identify interacting proteins .
- Isosteric Replacement : Replace methoxy with trifluoromethoxy to reduce metabolic liability while retaining potency .
- Kinetic Studies : Measure IC₅₀ under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
